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Compound of Interest

Compound Name:
1-Methyl-2-oxoindoline-6-

carboxylic acid

Cat. No.: B598361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

reactions of 1-Methyl-2-oxoindoline-6-carboxylic acid, a heterocyclic building block with

potential applications in medicinal chemistry and drug discovery. The protocols provided are

based on established synthetic transformations and serve as a guide for the preparation and

derivatization of this compound.

Introduction
1-Methyl-2-oxoindoline-6-carboxylic acid belongs to the oxindole class of heterocyclic

compounds, which are prevalent scaffolds in numerous biologically active molecules and

approved pharmaceuticals. The oxindole core is a key pharmacophore in a variety of kinase

inhibitors. Notably, the closely related precursor, methyl 2-oxoindoline-6-carboxylate, is a key

intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the

treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] The N-methylation

and subsequent functionalization of the carboxylic acid moiety of the title compound open

avenues for the exploration of new chemical space in the development of novel therapeutics,

particularly in the area of kinase inhibition.[2][3][4]
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The synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid can be achieved in a three-step

sequence starting from commercially available precursors. The synthetic pathway involves the

formation of methyl 2-oxoindoline-6-carboxylate, followed by N-methylation of the indolinone

nitrogen, and finally, hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

Step 2: N-Methylation

Step 3: Ester Hydrolysis

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Methyl 2-oxoindoline-6-carboxylate
   H₂, Pd/C, Acetic Acid   

Methyl 2-oxoindoline-6-carboxylate Methyl 1-methyl-2-oxoindoline-6-carboxylate
   Dimethyl Sulfate, Base   

Methyl 1-methyl-2-oxoindoline-6-carboxylate 1-Methyl-2-oxoindoline-6-carboxylic acid
   LiOH, THF/H₂O   

Click to download full resolution via product page

Figure 1: Synthetic workflow for 1-Methyl-2-oxoindoline-6-carboxylic acid.

Experimental Protocols
Protocol 2.1.1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[5]

Materials:

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

10% Palladium on carbon (Pd/C)
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Concentrated Acetic Acid

Hydrogen gas (H₂)

Tert-butyl methyl ether (TBME)

Filtration apparatus

Rotary evaporator

High-vacuum pump

Procedure:

In a suitable hydrogenation vessel, dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-

nitrobenzoate in concentrated acetic acid.

Carefully add 10% Pd/C catalyst to the solution.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas to 50 psi.

Stir the reaction mixture at 50°C for 2.5 hours.

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an

inert gas (e.g., nitrogen or argon).

Remove the catalyst by filtration through a pad of celite.

Concentrate the filtrate to dryness using a rotary evaporator.

Dissolve the residue in tert-butyl methyl ether and filter any remaining solids.

Dry the resulting solid under high vacuum at 100°C to yield methyl 2-oxoindoline-6-

carboxylate.
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Parameter Value Reference

Starting Material

Methyl 4-(2-methoxy-2-

oxoethyl)-3-nitrobenzoate

(48.3 g)

[5]

Solvent
Concentrated Acetic Acid (800

mL)
[5]

Catalyst
10% Palladium on carbon (5.0

g)
[5]

Hydrogen Pressure 50 psi [5]

Temperature 50°C [5]

Reaction Time 2.5 hours [5]

Yield 28.6 g (98%) [5]

Melting Point 208-211°C [5]

Protocol 2.1.2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate (General Procedure)

This is a general protocol for the N-methylation of amide functional heterocycles using dimethyl

sulfate.[6]

Materials:

Methyl 2-oxoindoline-6-carboxylate

Dimethyl sulfate

Sodium bicarbonate (NaHCO₃)

Acetone

Ethyl acetate

Hexane
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Reflux condenser

Magnetic stirrer and hotplate

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-

oxoindoline-6-carboxylate, sodium bicarbonate, and acetone.

Add dimethyl sulfate to the suspension.

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography

(TLC).

After the starting material is consumed, cool the reaction mixture to room temperature.

Filter the solid sodium bicarbonate and wash with acetone.

Concentrate the filtrate using a rotary evaporator.

Dissolve the residue in ethyl acetate.

Induce crystallization by the dropwise addition of hexane in an ice bath.

Collect the solid product by suction filtration and dry to obtain methyl 1-methyl-2-oxoindoline-

6-carboxylate.

Parameter Value Reference

Methylating Agent Dimethyl sulfate (2.0 eq.) [6]

Base Sodium bicarbonate [6]

Solvent Acetone [6]

Temperature Reflux [6]

Reaction Time Monitored by TLC [6]

Protocol 2.1.3: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate (General Procedure)
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This is a general protocol for the hydrolysis of methyl esters using lithium hydroxide, which is

often effective for hindered esters.[7][8]

Materials:

Methyl 1-methyl-2-oxoindoline-6-carboxylate

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Procedure:

Dissolve methyl 1-methyl-2-oxoindoline-6-carboxylate in a mixture of THF and water.

Add lithium hydroxide to the solution and stir at room temperature.

Monitor the reaction progress by TLC.

Once the starting material is consumed, remove the THF by rotary evaporation.

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield 1-Methyl-2-oxoindoline-6-
carboxylic acid.
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Parameter Value Reference

Base Lithium hydroxide [7][8]

Solvent THF/Water [7][8]

Temperature Room Temperature [7]

Reaction Time Monitored by TLC [7]

Reactions of 1-Methyl-2-oxoindoline-6-carboxylic
acid
The primary reactive handle on 1-Methyl-2-oxoindoline-6-carboxylic acid is the carboxylic

acid moiety, which can undergo a variety of transformations, most notably amide bond

formation.

1-Methyl-2-oxoindoline-6-carboxylic acid

Amide Derivative

   Coupling Reagent, Base   

Amine (R-NH₂)

Click to download full resolution via product page

Figure 2: General scheme for amide bond formation.

Amide Bond Formation
The carboxylic acid can be coupled with a wide range of primary and secondary amines to

generate a library of amide derivatives. This is a crucial transformation in drug discovery for

modulating the physicochemical properties and biological activity of a lead compound.

Protocol 3.1.1: Amide Coupling (General Procedure)

This is a general protocol for amide bond formation using a common coupling reagent.[9][10]
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Materials:

1-Methyl-2-oxoindoline-6-carboxylic acid

Amine (primary or secondary)

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

Dissolve 1-Methyl-2-oxoindoline-6-carboxylic acid in anhydrous DMF or DCM.

Add the coupling reagent and the base to the solution and stir for 10-15 minutes at room

temperature to pre-activate the carboxylic acid.

Add the desired amine to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.
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Parameter Value Reference

Coupling Reagent HATU, HBTU, or EDC/HOBt [9][10]

Base DIPEA or TEA [9][10]

Solvent DMF or DCM [9][10]

Temperature Room Temperature [9][10]

Application in Drug Discovery
The 1-methyl-2-oxoindoline-6-carboxylic acid scaffold is a valuable starting point for the

synthesis of potential kinase inhibitors. The N-methyl group can influence the conformation and

binding of the molecule within the kinase active site, potentially leading to altered potency and

selectivity profiles compared to N-unsubstituted analogues. The carboxylic acid functionality

provides a versatile handle for the introduction of various side chains designed to interact with

specific residues in the target kinase, thereby enabling the exploration of structure-activity

relationships.
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Figure 3: Inhibition of receptor tyrosine kinase signaling.

Derivatives of 1-methyl-2-oxoindoline-6-carboxylic acid can be designed to target the ATP-

binding site of various kinases, including Vascular Endothelial Growth Factor Receptor

(VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor

Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.[11] By modifying

the substituent attached to the carboxylic acid, researchers can optimize the compound's

binding affinity, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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